Technical Monograph: 6-Chloro-5-iodo-1H-indole
Technical Monograph: 6-Chloro-5-iodo-1H-indole
CAS: 122509-74-4 | Formula: C₈H₅ClIN | M.W.: 277.49 g/mol [1][2]
Executive Summary
6-Chloro-5-iodo-1H-indole represents a "privileged scaffold" in modern medicinal chemistry due to its unique orthogonal reactivity profile .[2] Unlike mono-halogenated indoles, this bifunctional building block possesses two distinct electrophilic sites—the C5-iodine and the C6-chlorine—that exhibit significantly different rates of oxidative addition with palladium catalysts.[2]
This guide details the physicochemical properties, synthetic access, and, most critically, the regioselective functionalization strategies that allow researchers to sequentially build complex libraries for kinase inhibition and antiviral therapeutics.
Physicochemical Profile
The following data aggregates experimental and predicted values essential for assay development and formulation.
| Property | Value | Notes |
| Molecular Weight | 277.49 g/mol | Heavy atom count: 11 |
| Appearance | Off-white to pale yellow solid | Light sensitive; store in amber vials |
| Melting Point | >120 °C (Decomposes) | Typical range for dihaloindoles; varies by crystal form |
| LogP (Predicted) | 3.4 - 3.8 | Highly lipophilic; requires DMSO/organic co-solvent for bioassays |
| H-Bond Donors | 1 (NH) | Acidic proton (pKa ~16 in DMSO) |
| H-Bond Acceptors | 0 | Nitrogen lone pair is part of aromatic sextet |
| Solubility | DMSO (>50 mM), DMF, DCM | Poor solubility in water/PBS |
Orthogonal Reactivity & Chemoselectivity
The core value of 6-chloro-5-iodo-1H-indole lies in the bond dissociation energy difference between the C–I bond (~51 kcal/mol) and the C–Cl bond (~81 kcal/mol).[2] This allows for Chemospecific Sequential Cross-Coupling .[2]
Mechanism of Action[6][7]
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Site A (C5-Iodine): Under mild conditions (rt to 60°C) with standard catalysts (e.g., Pd(PPh₃)₄), the C–I bond undergoes rapid oxidative addition.[2] The C–Cl bond remains inert.[2]
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Site B (C6-Chlorine): Once C5 is functionalized, the C–Cl bond can be activated using electron-rich, bulky ligands (e.g., SPhos, XPhos) and elevated temperatures (>90°C).
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Site C (N1-H): The indole nitrogen remains available for alkylation or protection (e.g., Boc, SEM) to modulate solubility or electronic properties.[2]
Reactivity Decision Tree
The following diagram illustrates the logical workflow for functionalizing this scaffold.
Figure 1: Sequential functionalization strategy exploiting the reactivity gap between C-I and C-Cl bonds.
Experimental Protocol: Regioselective C5-Arylation
Objective: To couple an aryl boronic acid selectively at the C5 position without disturbing the C6-chlorine handle.[2]
Reagents & Stoichiometry[8]
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Substrate: 6-Chloro-5-iodo-1H-indole (1.0 equiv)
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Coupling Partner: Aryl Boronic Acid (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Chosen for its lower reactivity compared to Buchwald precatalysts, ensuring C-Cl integrity.
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
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Degassing (Critical): In a reaction vial, combine the indole, boronic acid, and solvent. Sparge with argon for 10 minutes. Oxygen promotes homocoupling and catalyst deactivation.[2]
-
Catalyst Addition: Add Pd(PPh₃)₄ and the aqueous base under a positive stream of argon.[2] Seal the vial immediately.
-
Thermal Activation: Heat the reaction block to 60°C .
-
Note: Do NOT exceed 80°C. Higher temperatures increase the risk of oxidative addition into the C–Cl bond or "scrambling."[2]
-
-
Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS after 2 hours. The starting material (iodide) should disappear, leaving the monochlorinated product.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography. The product is typically less polar than the starting material if the added aryl group is lipophilic.[2]
Synthetic Access to the Core
While commercially available, the synthesis of the core scaffold is instructive for understanding its impurity profile.[2]
Primary Route: Indoline Dehydrogenation or Sandmeyer Direct iodination of 6-chloroindole often yields mixtures of 3-iodo and 5-iodo isomers due to the high nucleophilicity of the C3 position.[2] A more robust route involves:
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Precursor: 4-Chloro-3-iodoaniline.[2]
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Cyclization: Reaction with ethyl pyruvate followed by Fischer Indolization or similar cyclization methods (e.g., Bartoli) to form the indole ring around the halogen pattern.[2]
Researcher Note: Commercial batches should be checked by H-NMR to ensure no 3-iodo regioisomer is present, as this will act as a chain terminator in subsequent library synthesis.[2]
Medicinal Chemistry Applications
This scaffold is extensively used in the development of:
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Kinase Inhibitors: The indole NH and C3 positions mimic the adenine binding mode of ATP.[2] The C5/C6 substituents project into the hydrophobic pocket (Gatekeeper region).[2]
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HIV-1 Attachment Inhibitors: Precursors similar to Fostemsavir utilize haloindoles to attach the piperazine/templement moieties that block gp120 interaction.[2]
-
Allosteric Modulators: 5,6-Disubstituted indoles have been identified as modulators for GPCRs, where the rigid halogen pattern locks the receptor conformation.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin.
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Stability: The C-I bond is light-sensitive.[2][3] Long-term storage should be at -20°C under inert atmosphere (Nitrogen/Argon) to prevent liberation of iodine, which turns the solid brown.[2]
-
Disposal: Halogenated organic waste.[2]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404460 (Related Haloindole Properties). Retrieved from [Link]
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Guillaumet, G. et al. (2013). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of trihalogenated heterocycles.[2] Comptes Rendus Chimie.[2] Retrieved from [Link]
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Royal Society of Chemistry. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.[2] RSC Advances.[2] Retrieved from [Link]
